7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-2-one derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Mechanism of Action
The mechanism of action of 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one would depend on its specific interactions with molecular targets. For instance, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
The uniqueness of 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one lies in the specific positioning of the 2-fluorobenzyl group, which can influence its chemical reactivity and potential biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .
Properties
Molecular Formula |
C17H13FO3 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C17H13FO3/c1-11-8-17(19)21-16-9-13(6-7-14(11)16)20-10-12-4-2-3-5-15(12)18/h2-9H,10H2,1H3 |
InChI Key |
UAOGUGZBMPTXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.